Sofosbuvir O-Desisopropyl O-Ethyl Ester
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Overview
Description
Sofosbuvir O-Desisopropyl O-Ethyl Ester: is a chemical compound with the molecular formula C21H27FN3O9P and a molecular weight of 515.4 g/mol . It is a derivative of Sofosbuvir, a well-known antiviral medication used in the treatment of hepatitis C. This compound is often used as a reference standard in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester involves several steps, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The process typically starts with the enantiomerically pure glyceraldehyde acetonide, followed by a series of protection and deprotection steps to achieve the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir O-Desisopropyl O-Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Sofosbuvir O-Desisopropyl O-Ethyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard for analytical methods and quality control.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Industry: Used in the development and testing of new pharmaceutical formulations
Mechanism of Action
The mechanism of action of Sofosbuvir O-Desisopropyl O-Ethyl Ester involves its conversion to the active form, which inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the viral RNA, and its inhibition leads to a decrease in viral load. The compound acts as a defective substrate for the enzyme, preventing the synthesis of viral RNA .
Comparison with Similar Compounds
Sofosbuvir: The parent compound, used as an antiviral medication.
Ledipasvir: Another antiviral compound used in combination with Sofosbuvir.
Velpatasvir: Often used in combination with Sofosbuvir for the treatment of hepatitis C.
Uniqueness: Sofosbuvir O-Desisopropyl O-Ethyl Ester is unique due to its specific chemical structure, which allows it to be used as a reference standard in various analytical methods. Its ability to inhibit the HCV NS5B RNA-dependent RNA polymerase makes it a valuable tool in antiviral research .
Properties
Molecular Formula |
C21H27FN3O9P |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
ethyl (2S)-2-[[[(2R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17?,19+,21?,35?/m0/s1 |
InChI Key |
HRGZELWFPQCNNG-AYMKCPDTSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NP(=O)(OC[C@@H]1C(C([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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